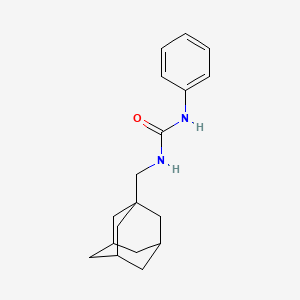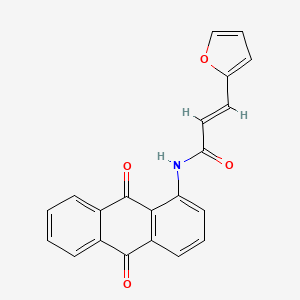![molecular formula C26H26N2O3S B5275635 ETHYL 2-[(4-ISOPROPYLPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B5275635.png)
ETHYL 2-[(4-ISOPROPYLPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(4-ISOPROPYLPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-ISOPROPYLPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides . The process includes the following steps:
S-Alkylation: The initial step involves the S-alkylation of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides.
Cyclization: The S-alkylated derivatives undergo intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core structure.
Functionalization: Further functionalization of the core structure can be achieved through acylation, reduction, or other chemical modifications to introduce various substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-ISOPROPYLPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
ETHYL 2-[(4-ISOPROPYLPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-ISOPROPYLPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 2-[(4-ISOPROPYLPHENYL)METHYLENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE include other thiazolo[3,2-a]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their specific functional groups and substituents .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-5-31-25(30)22-17(4)27-26-28(23(22)20-9-7-6-8-10-20)24(29)21(32-26)15-18-11-13-19(14-12-18)16(2)3/h6-16,23H,5H2,1-4H3/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQROBVFRQLKCY-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)C(C)C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(C=C4)C(C)C)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5275552.png)
![4-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5275559.png)

![4-chloro-N-[2-(ethylcarbamoylamino)-6-methylphenyl]benzamide](/img/structure/B5275563.png)
![N'-[(2-fluorobenzoyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5275568.png)

![(1R*,2R*,6S*,7S*)-4-(2,3-difluoro-6-methoxybenzoyl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5275588.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5275605.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5275611.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5275617.png)
![N~1~-[4-({[4-(3,4-DIMETHOXYSTYRYL)-2-PYRIMIDINYL]AMINO}SULFONYL)PHENYL]BENZAMIDE](/img/structure/B5275623.png)

![2-(3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}phenoxy)acetamide](/img/structure/B5275632.png)
![4-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}morpholine](/img/structure/B5275636.png)
